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Abstract
This technical guide provides a comprehensive overview of the chemical and physical

properties of 2-[3-(trifluoromethyl)phenoxy]nicotinic acid. It delves into its molecular

structure, physicochemical characteristics, synthesis, and analytical profile. While direct

pharmacological data for this specific molecule is limited, this document explores its potential

biological significance by examining its structural relationship to nicotinic acid and its known

role as a metabolite of the herbicide diflufenican. This guide is intended to serve as a

foundational resource for researchers investigating this compound and other related

phenoxynicotinic acid derivatives.

Introduction and Molecular Identity
2-[3-(Trifluoromethyl)phenoxy]nicotinic acid is a trifluoromethyl-substituted aromatic

carboxylic acid. Its structure uniquely combines a nicotinic acid (pyridine-3-carboxylic acid) core

with a 3-(trifluoromethyl)phenol moiety through an ether linkage. This strategic combination of a

biologically active pyridine ring and a trifluoromethyl group—known to enhance metabolic

stability and receptor binding affinity—suggests a potential for interesting, yet underexplored,

pharmacological properties.
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It is crucial to distinguish this compound from the structurally related but distinct non-steroidal

anti-inflammatory drug (NSAID), Niflumic acid. The key structural difference is the ether (-O-)

bridge in 2-[3-(trifluoromethyl)phenoxy]nicotinic acid, compared to the amine (-NH-) bridge

in Niflumic acid, which leads to significant differences in their chemical properties and biological

activities.

This compound is also recognized as a transformation product of the agricultural herbicide

diflufenican, highlighting its relevance in environmental and metabolic studies[1].

Chemical Structure and Nomenclature
IUPAC Name: 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylic acid[1]

Synonyms: 3-[(3-Carboxypyridin-2-yl)oxy]benzotrifluoride, Diflufenican Metabolite AE

B107137[1][2]

CAS Number: 36701-89-0[1][2][3]

Molecular Formula: C₁₃H₈F₃NO₃[2][3]

Molecular Weight: 283.20 g/mol [2][3]

Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both

chemical and biological systems. The introduction of a trifluoromethyl group and a phenoxy-

ether linkage to the nicotinic acid scaffold significantly influences its lipophilicity, polarity, and

potential for intermolecular interactions.
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Property Value Source

Physical Form Solid [3]

Molecular Weight 283.20 g/mol [2][3]

Molecular Formula C₁₃H₈F₃NO₃ [2][3]

XLogP3-AA 3.1 PubChem

Hydrogen Bond Donor Count 1 PubChem

Hydrogen Bond Acceptor

Count
7 PubChem

Rotatable Bond Count 3 PubChem

SMILES
OC(=O)c1cccnc1Oc2cccc(c2)

C(F)(F)F
[3]

InChI Key
OBRGOFGSXWAVNZ-

UHFFFAOYSA-N
[3]

Synthesis and Manufacturing
The synthesis of 2-[3-(trifluoromethyl)phenoxy]nicotinic acid can be achieved through a

copper-catalyzed nucleophilic aromatic substitution, specifically an Ullmann condensation. This

well-established reaction is suitable for the formation of diaryl ethers[4][5][6]. The logical

disconnection for a retrosynthetic analysis points to 2-chloronicotinic acid and 3-

(trifluoromethyl)phenol as readily available starting materials.

Proposed Synthetic Pathway: Ullmann Condensation
The core of this synthesis is the formation of the C-O bond between the pyridine ring and the

phenoxide.
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Caption: Proposed Ullmann condensation workflow for synthesis.

Step-by-Step Experimental Protocol
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Causality: This protocol is designed based on established principles of the Ullmann reaction for

diaryl ether synthesis[4][5]. The choice of a base is to generate the nucleophilic phenoxide. The

copper catalyst is essential for the coupling mechanism, which involves oxidative addition and

reductive elimination steps. A high-boiling aprotic polar solvent is necessary to achieve the

required reaction temperatures and to dissolve the reactants and intermediates.

Reactant Preparation: To a dry, three-necked round-bottom flask equipped with a reflux

condenser and a magnetic stirrer, add 3-(trifluoromethyl)phenol (1.0 eq), 2-chloronicotinic

acid (1.1 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of copper(I)

iodide (CuI, ~10 mol%).

Solvent Addition: Add a suitable high-boiling polar solvent, such as N,N-dimethylformamide

(DMF) or N-methyl-2-pyrrolidone (NMP), to the flask.

Reaction Execution: Heat the reaction mixture to approximately 150-180°C with vigorous

stirring. Monitor the reaction progress using an appropriate technique, such as Thin Layer

Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction

may require several hours to reach completion.

Workup and Isolation: After cooling to room temperature, pour the reaction mixture into water

and filter to remove any insoluble copper salts.

Acidification and Precipitation: Transfer the aqueous filtrate to a beaker and acidify with

concentrated hydrochloric acid (HCl) until the pH is approximately 2-3. This will protonate the

carboxylate and cause the product to precipitate out of the solution.

Purification: Collect the solid precipitate by vacuum filtration, wash with cold water to remove

any remaining salts, and dry under vacuum. The crude product can be further purified by

recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-[3-
(trifluoromethyl)phenoxy]nicotinic acid.

Self-Validation: The purity and identity of the final product must be confirmed through analytical

techniques such as melting point determination, NMR spectroscopy, IR spectroscopy, and

mass spectrometry. The obtained data should be compared with reference values.

Analytical and Spectroscopic Characterization
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Detailed spectroscopic analysis is essential for the unambiguous identification and quality

control of 2-[3-(trifluoromethyl)phenoxy]nicotinic acid. While a dedicated, published

spectrum for this exact compound is not readily available, its characteristic spectral features

can be reliably predicted based on its constituent functional groups and data from structurally

similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on

both the pyridine and the trifluoromethyl-substituted phenyl rings.

Pyridine Ring Protons: Three aromatic protons will be present. The proton at position 6 of

the pyridine ring will likely be the most downfield, appearing as a doublet of doublets. The

protons at positions 4 and 5 will also appear as distinct multiplets in the aromatic region

(typically δ 7.0-8.5 ppm).

Phenyl Ring Protons: Four protons on the trifluoromethyl-substituted ring will give rise to

signals in the aromatic region. Their splitting patterns (triplets, doublets, and singlets) will

be characteristic of a 1,3-disubstituted benzene ring.

Carboxylic Acid Proton: A broad singlet corresponding to the acidic proton of the carboxylic

group is expected far downfield (δ > 10 ppm), which is exchangeable with D₂O.

¹³C NMR: The carbon NMR will show 13 distinct signals. The carbonyl carbon of the

carboxylic acid will be significantly downfield (~165-175 ppm). The carbon atom of the CF₃

group will appear as a quartet due to C-F coupling. The remaining aromatic carbons will

appear in the typical range of δ 110-160 ppm.

¹⁹F NMR: A single, sharp singlet is expected for the three equivalent fluorine atoms of the

trifluoromethyl group.

Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the

molecule.
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Wavenumber
(cm⁻¹)

Vibration Type
Expected
Appearance

Rationale

2500-3300
O-H stretch

(Carboxylic Acid)
Very broad, strong

Characteristic of H-

bonded acid dimers

~1700-1725
C=O stretch

(Carboxylic Acid)
Strong, sharp

Carbonyl of the acid

group

1550-1620 C=C and C=N stretch Medium to strong
Aromatic rings

(pyridine and phenyl)

1100-1350 C-F stretch (CF₃)
Very strong, often

multiple bands

Characteristic of the

trifluoromethyl group

1200-1280
C-O-C stretch (Aryl

Ether)
Strong, asymmetric Ether linkage

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ would

be expected at m/z 284.05. In negative ion mode, the deprotonated molecule [M-H]⁻ would

be at m/z 282.03.

Fragmentation: High-resolution mass spectrometry data shows a prominent fragment at m/z

266.0422, corresponding to the loss of water ([M+H - H₂O]⁺), and another at m/z 238.0473,

corresponding to the loss of formic acid ([M+H - HCOOH]⁺)[1]. The fragmentation pattern

provides confirmatory structural evidence.

Potential Pharmacological and Biological
Significance
While specific pharmacological studies on 2-[3-(trifluoromethyl)phenoxy]nicotinic acid are

not widely published, its structural components allow for informed hypotheses regarding its

potential biological activities.
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Relationship to Nicotinic Acid (Niacin)
The nicotinic acid moiety is the core of this molecule. Nicotinic acid itself is a well-known lipid-

lowering agent that primarily acts through the G protein-coupled receptor 109A (GPR109A)[7].

This interaction leads to a decrease in lipolysis in adipose tissue and a reduction in the

synthesis of very-low-density lipoprotein (VLDL) in the liver.
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Caption: Hypothesized GPR109A signaling pathway.
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It is plausible that 2-[3-(trifluoromethyl)phenoxy]nicotinic acid could act as a modulator of

GPR109A. The large phenoxy substituent would significantly alter its binding affinity and

efficacy compared to niacin. This modification could potentially lead to derivatives with altered

potency, selectivity, or a more favorable side-effect profile (e.g., reduced flushing).

Potential as an Anti-inflammatory or Analgesic Agent
Many nicotinic acid derivatives have been explored for their anti-inflammatory and analgesic

properties. For instance, studies on other 2-substituted phenyl derivatives of nicotinic acid have

shown significant activity, sometimes superior to reference drugs like mefenamic acid[8]. The

mechanism often involves the inhibition of cyclooxygenase (COX) enzymes or the modulation

of inflammatory cytokines. The structural similarity of the topic compound to this class of

molecules suggests that it warrants investigation for similar activities.

Known Role as a Herbicide Metabolite
It is documented that 2-[3-(trifluoromethyl)phenoxy]nicotinic acid is a soil and water

metabolite of the herbicide diflufenican[1]. This established biological role is critical for

environmental monitoring and toxicological assessments of the parent herbicide. Its formation

via metabolic pathways in soil and potentially in organisms exposed to diflufenican makes it a

relevant analyte for environmental science and regulatory affairs.

Safety and Handling
Based on available safety data, 2-[3-(trifluoromethyl)phenoxy]nicotinic acid is classified as

a hazardous substance.

GHS Classification: GHS06 (Toxic)[3]

Hazard Statements:

H301: Toxic if swallowed[1][3]

H317: May cause an allergic skin reaction[1][3]

Precautionary Statements: P261, P264, P270, P280, P301 + P310, P302 + P352[3]

Handling Recommendations:
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Use only in a well-ventilated area, preferably in a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves,

safety goggles, and a lab coat.

Avoid breathing dust.

Avoid contact with skin and eyes.

In case of accidental exposure, follow standard first-aid procedures and seek medical

attention.

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion and Future Directions
2-[3-(Trifluoromethyl)phenoxy]nicotinic acid is a well-defined chemical entity with

established physicochemical properties and a known role as a herbicide metabolite. While its

synthesis can be reliably achieved through standard organic chemistry methods like the

Ullmann condensation, its pharmacological profile remains largely unexplored. The structural

motifs present in the molecule—the nicotinic acid core and the trifluoromethylphenoxy group—

provide a strong rationale for investigating its potential as a modulator of GPR109A for

metabolic disorders or as an anti-inflammatory agent. Future research should focus on

synthesizing this compound in sufficient quantities for biological screening, performing in vitro

assays to determine its receptor binding profile and enzyme inhibition capabilities, and

conducting in vivo studies to assess its efficacy and safety. Such work will clarify whether 2-[3-
(trifluoromethyl)phenoxy]nicotinic acid is merely an environmental metabolite or a valuable

lead compound for drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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